![molecular formula C19H25N3O B5737672 3'-(cyclohexylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5737672.png)
3'-(cyclohexylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Vue d'ensemble
Description
3’-(cyclohexylideneamino)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is a complex organic compound characterized by its spiro structure, which includes a quinazolinone moiety and a cyclohexylideneamino group
Applications De Recherche Scientifique
3’-(cyclohexylideneamino)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(cyclohexylideneamino)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Spirocyclization: The quinazolinone core is then subjected to spirocyclization with cyclohexanone derivatives in the presence of a suitable catalyst, such as a Lewis acid.
Introduction of the Cyclohexylideneamino Group: The final step involves the condensation of the spiroquinazolinone with cyclohexylamine under dehydrating conditions to form the cyclohexylideneamino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylideneamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazolinone ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed for introducing halogen atoms.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Mécanisme D'action
The mechanism by which 3’-(cyclohexylideneamino)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroquinazolinones: Compounds with similar spiro structures but different substituents.
Cyclohexylideneamino Derivatives: Compounds with the cyclohexylideneamino group attached to different core structures.
Uniqueness
3’-(cyclohexylideneamino)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is unique due to its specific combination of a spiroquinazolinone core and a cyclohexylideneamino group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
3-(cyclohexylideneamino)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-18-16-11-5-6-12-17(16)20-19(13-7-2-8-14-19)22(18)21-15-9-3-1-4-10-15/h5-6,11-12,20H,1-4,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPDPJRJVKUPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN2C(=O)C3=CC=CC=C3NC24CCCCC4)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


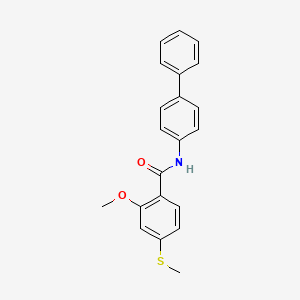
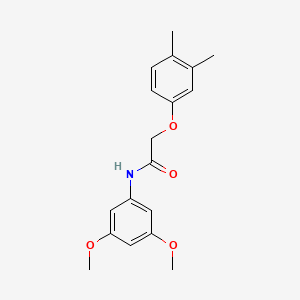
![5-[(benzylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737600.png)
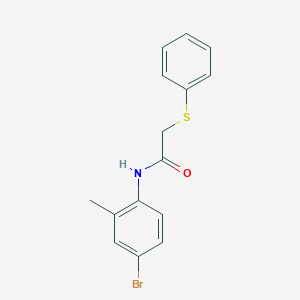
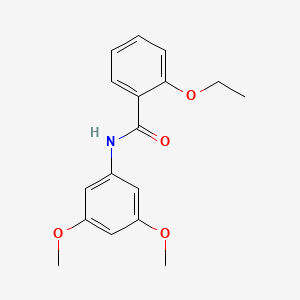
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5737633.png)
![N-[(E)-(4-methylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5737639.png)
![4-{5-[3-(trifluoromethyl)phenyl]-2-furoyl}morpholine](/img/structure/B5737647.png)
![N'-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B5737652.png)
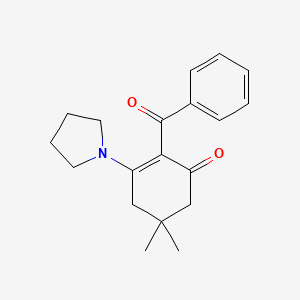
![ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5737666.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5737670.png)
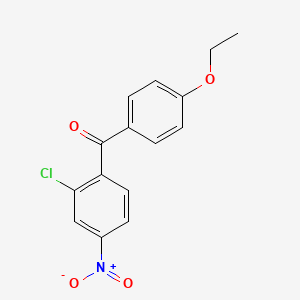
![2-[(4-methylbenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5737682.png)
